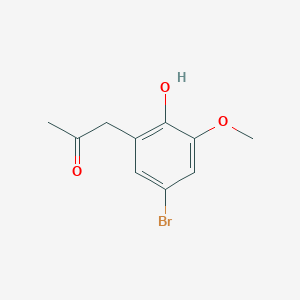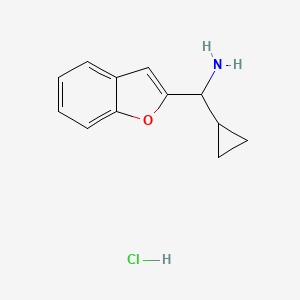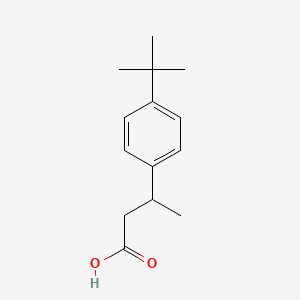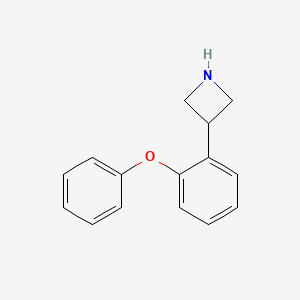
1-Amino-3-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Aminohexan-3-one is an organic compound with the molecular formula C₆H₁₃NO It is a primary amine and a ketone, characterized by the presence of an amino group (-NH₂) attached to the first carbon and a ketone group (C=O) on the third carbon of a six-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Aminohexan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-bromohexane with ammonia, followed by oxidation. Another method includes the reductive amination of 3-hexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of 1-aminohexan-3-one often involves the catalytic hydrogenation of 3-hexanone in the presence of ammonia. This process is typically carried out under high pressure and temperature to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Aminohexan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form 1-aminohexanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acyl chlorides or sulfonyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Nitrosohexane or nitrohexane.
Reduction: 1-Aminohexanol.
Substitution: N-substituted amides or sulfonamides.
Applications De Recherche Scientifique
1-Aminohexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-aminohexan-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Aminohexane: Similar in structure but lacks the ketone group.
3-Hexanone: Similar in structure but lacks the amino group.
1-Aminohexanol: Similar but has a hydroxyl group instead of a ketone group.
Uniqueness: 1-Aminohexan-3-one is unique due to the presence of both an amino group and a ketone group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
1-aminohexan-3-one |
InChI |
InChI=1S/C6H13NO/c1-2-3-6(8)4-5-7/h2-5,7H2,1H3 |
Clé InChI |
JQDMZKNBWABZJT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)






![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)


